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molecular formula C16H24BrClN2O3 B8790592 3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride

3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride

Cat. No. B8790592
M. Wt: 407.7 g/mol
InChI Key: WCPXLMIPGMFZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04232037

Procedure details

Using the same method as for compound in Example 14, except of the addition of triethylamine, this compound was prepared from 8.4 g (0.032 mol) of 3-bromo-2,6-dimethoxybenzoic acid, 20 ml of thionyl chloride and 9.0 g (0.032 mol) of (+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate. Yield: 7.5 g, m.p. 166°-68° C., [α]D20° =10.7° (0.5% in water).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[C:10]([O:20][CH3:21])=[C:11]([C:15]([O:18][CH3:19])=[CH:16][CH:17]=1)[C:12]([OH:14])=O.S(Cl)([Cl:24])=O.C([C@H]([C@@H](C(O)=O)O)O)(O)=O.[NH2:36][CH2:37][CH:38]1[CH2:42][CH2:41][CH2:40][N:39]1[CH2:43][CH3:44]>O>[ClH:24].[CH2:43]([N:39]1[CH2:40][CH2:41][CH2:42][CH:38]1[CH2:37][NH:36][C:12](=[O:14])[C:11]1[C:15]([O:18][CH3:19])=[CH:16][CH:17]=[C:9]([Br:8])[C:10]=1[O:20][CH3:21])[CH3:44] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
Quantity
9 g
Type
reactant
Smiles
C(=O)(O)[C@@H](O)[C@H](O)C(=O)O.NCC1N(CCC1)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04232037

Procedure details

Using the same method as for compound in Example 14, except of the addition of triethylamine, this compound was prepared from 8.4 g (0.032 mol) of 3-bromo-2,6-dimethoxybenzoic acid, 20 ml of thionyl chloride and 9.0 g (0.032 mol) of (+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate. Yield: 7.5 g, m.p. 166°-68° C., [α]D20° =10.7° (0.5% in water).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[C:10]([O:20][CH3:21])=[C:11]([C:15]([O:18][CH3:19])=[CH:16][CH:17]=1)[C:12]([OH:14])=O.S(Cl)([Cl:24])=O.C([C@H]([C@@H](C(O)=O)O)O)(O)=O.[NH2:36][CH2:37][CH:38]1[CH2:42][CH2:41][CH2:40][N:39]1[CH2:43][CH3:44]>O>[ClH:24].[CH2:43]([N:39]1[CH2:40][CH2:41][CH2:42][CH:38]1[CH2:37][NH:36][C:12](=[O:14])[C:11]1[C:15]([O:18][CH3:19])=[CH:16][CH:17]=[C:9]([Br:8])[C:10]=1[O:20][CH3:21])[CH3:44] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
Quantity
9 g
Type
reactant
Smiles
C(=O)(O)[C@@H](O)[C@H](O)C(=O)O.NCC1N(CCC1)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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